N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

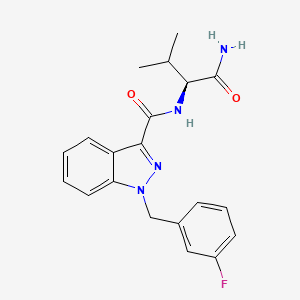

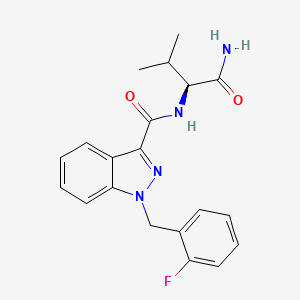

“N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide” is a modulator of the CB1 receptor and PPARα . It is used for research purposes and is not intended for human or veterinary diagnostic or therapeutic use .

Molecular Structure Analysis

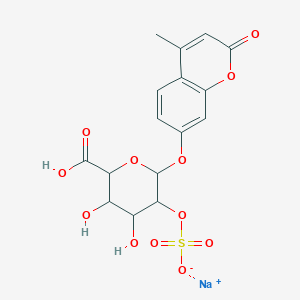

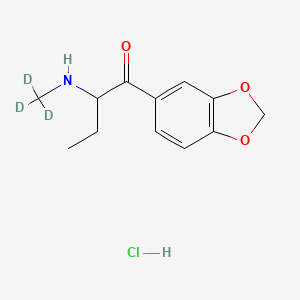

The molecular formula of “N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide” is C27H45NO3 . The InChi Code is InChI=1S/C27H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27 (31)28-23 (2)21-24-19-20-25 (29)26 (30)22-24/h10-11,19-20,22-23,29-30H,3-9,12-18,21H2,1-2H3, (H,28,31)/b11-10- .Physical And Chemical Properties Analysis

“N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide” is supplied as a solution in ethanol . It has a solubility of approximately 0.25 mg/ml in a 1:3 solution of ethanol:PBS (pH 7.2) . The compound has a molecular weight of 431.7 .Wissenschaftliche Forschungsanwendungen

Peroxisome Proliferator-Activated Receptor Activation

This compound has an EC 50 value of 698 nM for the peroxisome proliferator-activated receptor α (PPARα) in a luciferase reporter assay . PPARα is a key regulator of lipid metabolism and inflammation, suggesting potential applications in metabolic and inflammatory disease research.

Appetite Suppression

In rats, “N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide” has been shown to decrease food intake . This suggests potential applications in the study of appetite regulation and obesity.

Antioxidant Activity

The compound has been isolated from grape seed extract and evaluated for its antioxidant potential . The antioxidant potential was determined by DPPH, ABTS, and FRAP (ferric reducing antioxidant power) assays . This suggests potential applications in the study of oxidative stress and related diseases.

Antispasmodic Activity

It has been established that “N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide” significantly reduced guinea pig ileum contraction induced by histamine . This suggests potential applications in the study of gastrointestinal motility disorders.

Marker for Grape Seed Extract

Because “N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide” is infrequently found in nature and has never been found in grape seeds, its presence may be considered a marker of an unwanted anaerobic bacterial process occurring during production . This suggests potential applications in the quality control of grape seed extract production.

Wirkmechanismus

Target of Action

N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide primarily targets the cannabinoid 1 (CB1) receptor and the peroxisome proliferator-activated receptor α (PPARα) . The CB1 receptor is a G protein-coupled receptor located in the central and peripheral nervous system, and it plays a crucial role in the regulation of neurotransmitter release. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and maintenance of metabolic homeostasis .

Mode of Action

This compound binds to the CB1 receptor with a Ki value of 365 nM, indicating a moderate affinity . It also activates PPARα with an EC50 value of 698 nM . The binding to these receptors can modulate their activity and trigger downstream signaling pathways .

Biochemical Pathways

The activation of CB1 and PPARα receptors by N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide can affect various biochemical pathways. For instance, the activation of CB1 receptors can inhibit adenylate cyclase, decrease the formation of cyclic AMP, and reduce the activity of protein kinase A. On the other hand, the activation of PPARα can upregulate the expression of genes involved in fatty acid oxidation, ketogenesis, and glucose metabolism .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol suggests that it may have good bioavailability

Result of Action

The binding and activation of CB1 and PPARα receptors by N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide can lead to various molecular and cellular effects. For instance, in rats, it has been shown to decrease food intake . This suggests that it may have potential applications in the management of obesity and related metabolic disorders.

Action Environment

The action, efficacy, and stability of N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide can be influenced by various environmental factors. These may include the physiological and pathological state of the individual, the presence of other drugs or substances, and the specific conditions of the environment where the compound is stored or administered. For instance, its stability is known to be at least 2 years when stored at -20°C .

Safety and Hazards

“N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide” is classified as a highly flammable liquid and vapor. It can cause serious eye irritation. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using explosion-proof electrical/ventilating/lighting/equipment .

Eigenschaften

IUPAC Name |

(Z)-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]octadec-9-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)28-23(2)21-24-19-20-25(29)26(30)22-24/h10-11,19-20,22-23,29-30H,3-9,12-18,21H2,1-2H3,(H,28,31)/b11-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPFMGYXSZQUGV-KHPPLWFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(C)CC1=CC(=C(C=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NC(C)CC1=CC(=C(C=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[2.5]octan-6-amine hydrochloride](/img/structure/B594168.png)